Tridolgosir hydrochloride

Description

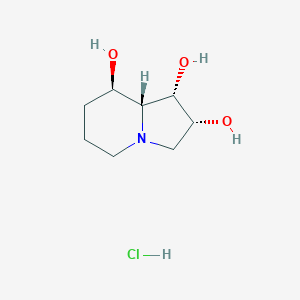

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-5-2-1-3-9-4-6(11)8(12)7(5)9;/h5-8,10-12H,1-4H2;1H/t5-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRVFCZWYJVKCV-XNJRRJNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175722 |

Source

|

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214462-68-7 |

Source

|

| Record name | Tridolgosir hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214462687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridolgosir hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIDOLGOSIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KR51ES9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tridolgosir Hydrochloride: A Technical Guide to its Anti-Cancer Mechanism of Action

Abstract

Tridolgosir hydrochloride, the salt form of the indolizidine alkaloid swainsonine, is a potent inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This guide provides an in-depth technical exploration of its core mechanism of action in cancer cells. By disrupting the maturation of complex N-glycans on cellular glycoproteins, this compound initiates a cascade of events that culminate in cytostatic and cytotoxic effects against malignant cells. This document will elucidate the molecular pathways affected, from the initial enzymatic inhibition to the downstream consequences on cell signaling, apoptosis, cell cycle progression, and immunomodulation. Detailed experimental protocols are provided to enable researchers to investigate and validate these mechanisms in their own research settings.

Introduction: Targeting Glycosylation in Oncology

The aberrant glycosylation of cell surface proteins is a universal hallmark of cancer, contributing to malignant transformation, tumor progression, and metastasis.[1][2] This altered "glyco-signature" can impact a multitude of cellular processes, including receptor activation, cell-cell adhesion, and immune recognition. Consequently, the enzymatic machinery responsible for protein glycosylation presents a compelling target for therapeutic intervention.

This compound (hereafter referred to as swainsonine, its active component) is a natural product that has garnered significant interest for its anti-neoplastic properties.[3][4][5] Its primary molecular target is Golgi α-mannosidase II, an enzyme critical for the processing of high-mannose N-glycans into complex and hybrid structures.[6] Inhibition of this enzyme leads to the accumulation of hybrid-type N-glycans on the cell surface, fundamentally altering the functionality of numerous glycoproteins involved in cancer progression.

This guide will deconstruct the mechanistic cascade initiated by swainsonine, providing a comprehensive overview for researchers in oncology and drug development.

Core Mechanism: Inhibition of Golgi α-Mannosidase II and Altered Glycosylation

The central mechanism of swainsonine's anti-cancer activity is its potent and specific inhibition of Golgi α-mannosidase II. This enzyme catalyzes a critical step in the N-linked glycosylation pathway, which is responsible for the maturation of glycoproteins.

The N-Linked Glycosylation Pathway: A Brief Overview

N-linked glycosylation is a post-translational modification where an oligosaccharide chain (glycan) is attached to an asparagine residue of a nascent polypeptide chain. This process begins in the endoplasmic reticulum and continues in the Golgi apparatus, where the glycan undergoes extensive trimming and modification by a series of glycosidases and glycosyltransferases. Golgi α-mannosidase II is responsible for removing two mannose residues from the glycan precursor, a prerequisite for the synthesis of complex N-glycans.

Swainsonine's Impact on Glycan Structure

By inhibiting Golgi α-mannosidase II, swainsonine prevents the formation of complex N-glycans and forces the cell to produce glycoproteins with truncated, hybrid-type N-glycans.[7] This alteration in the carbohydrate portion of glycoproteins has profound functional consequences for a variety of proteins crucial to cancer cell survival and proliferation.

Downstream Anti-Cancer Effects

The altered glycosylation landscape induced by swainsonine triggers multiple anti-cancer effects, primarily through the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Disruption of Receptor Tyrosine Kinase (RTK) Signaling

Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), are heavily glycosylated. Proper N-glycosylation is essential for their correct folding, dimerization, ligand binding, and subsequent activation of downstream pro-survival signaling pathways like PI3K/Akt and MAPK.[8][9][10]

Inhibition of N-linked glycosylation has been shown to reduce the cellular protein levels and activity of several RTKs, including EGFR, ErbB2, and ErbB3, by causing their retention in the endoplasmic reticulum and Golgi.[9] The altered glycan structures on RTKs can impair their ability to form stable dimers upon ligand binding, thereby inhibiting their autophosphorylation and the activation of downstream signaling cascades that promote cell proliferation and survival.[1][8]

Caption: Swainsonine's inhibition of Golgi α-mannosidase II leads to altered RTK glycosylation and subsequent signaling pathway disruption.

Induction of Apoptosis via the Mitochondria-Mediated Pathway

Swainsonine has been demonstrated to induce apoptosis in various cancer cell lines, including lung, esophageal, and hepatocellular carcinoma.[11][12][13][14] The primary mechanism is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway.

This is characterized by:

-

Modulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[12][13][15]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-2 ratio leads to the translocation of Bax to the mitochondria, causing the release of cytochrome c into the cytosol.[11][12][13]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.[11][12]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[12][13]

Caption: Swainsonine triggers the intrinsic apoptotic pathway through modulation of Bcl-2 family proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, swainsonine can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G0/G1 phase.[14][15] This is achieved by altering the expression of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: Swainsonine treatment leads to a decrease in the levels of cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4.[14][15]

-

Upregulation of CDK Inhibitors: Concurrently, there is an increased expression of the Cdk inhibitors p21 and p27.[14][15]

This combination of effects prevents the cell from transitioning from the G1 to the S phase, thereby inhibiting DNA replication and cell division.

Inhibition of Metastasis and Immunomodulation

The altered glycosylation of cell surface proteins, particularly integrins, can disrupt cell-matrix adhesion, a critical step in the metastatic cascade.[16] Swainsonine has been shown to reduce the metastatic potential of tumor cells in preclinical models.[7][17]

Furthermore, swainsonine exhibits immunomodulatory properties, enhancing the tumor-killing activity of natural killer (NK) cells and macrophages.[3][4][5][6][18] This suggests a dual mechanism of action, directly targeting cancer cells while also stimulating an anti-tumor immune response. However, it is noteworthy that in some contexts, such as a mouse model of cervical cancer, swainsonine treatment led to an increase in myeloid-derived suppressor cells and enhanced tumor growth, indicating that its immunomodulatory effects may be context-dependent.[19][20]

Experimental Protocols for Mechanistic Validation

To enable researchers to investigate the multifaceted mechanism of action of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Analysis of Cell Viability and Proliferation (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of swainsonine (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11][12][13]

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentrations of swainsonine for 24-48 hours.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.[11]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[11]

-

Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

-

Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[12]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Treat cells with swainsonine as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[21][22]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.[22]

-

Analyze the samples by flow cytometry.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.

Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This is crucial for validating the molecular changes induced by swainsonine.[20]

Protocol:

-

Treat cells with swainsonine and prepare total cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, cyclin D1, p21, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caption: A typical workflow for analyzing protein expression changes via Western blot.

Analysis of Glycosylation Changes by Lectin Blotting

Principle: Lectins are proteins that bind to specific carbohydrate structures. Lectin blotting is a technique similar to Western blotting that uses labeled lectins to detect changes in the glycosylation patterns of proteins.[7][14][23][24]

Protocol:

-

Perform SDS-PAGE and protein transfer as described for Western blotting.

-

Block the membrane with a suitable blocking buffer (e.g., Carbo-Free Blocking Solution).

-

Incubate the membrane with a biotinylated lectin that recognizes high-mannose or hybrid-type glycans (e.g., Concanavalin A).

-

Wash the membrane and incubate with HRP-conjugated streptavidin.

-

Detect the bands using an ECL substrate. An increase in signal with a lectin specific for hybrid glycans would confirm the inhibitory effect of swainsonine.

Data Summary: Effects of Swainsonine on Cancer Cells

The following tables summarize representative quantitative data on the effects of swainsonine from the literature.

Table 1: Effect of Swainsonine on Cell Viability

| Cell Line | Swainsonine Conc. (µM) | Incubation Time (h) | % Viability Reduction | Reference |

| A549 (Lung) | 3 | 24 | Significant | [11] |

| MHCC97-H (Liver) | 20 | 24 | ~40% | [14] |

| Eca-109 (Esophageal) | 10 | 24 | ~30% | [13] |

Table 2: Effect of Swainsonine on Cell Cycle Distribution

| Cell Line | Swainsonine Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |

| MHCC97-H (Liver) | 0 | 55.2% | 35.1% | [14] |

| MHCC97-H (Liver) | 20 | 72.8% | 18.5% | [14] |

Conclusion and Future Perspectives

This compound exerts its anti-cancer effects through a well-defined core mechanism: the inhibition of Golgi α-mannosidase II. This leads to a global alteration of N-linked glycosylation, which in turn disrupts multiple oncogenic signaling pathways, induces apoptosis, and causes cell cycle arrest. Its ability to also modulate the immune system adds another layer to its therapeutic potential.

Future research should focus on identifying the specific glycoproteins whose altered function is most critical for swainsonine's anti-cancer activity. Advanced glycoproteomic techniques, such as mass spectrometry, will be invaluable in this endeavor.[25][26][27] Furthermore, exploring combination therapies, where swainsonine is used to sensitize tumors to other chemotherapeutic agents or immunotherapies, is a promising avenue for clinical development.[14][15] The detailed mechanistic understanding and robust experimental protocols provided in this guide aim to facilitate such future investigations.

References

-

Li, Y., et al. (2012). Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts. International Journal of Biological Sciences, 8(3), 394–405. [Link]

-

PubMed. (2012). Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts. National Center for Biotechnology Information. [Link]

-

PubMed. (2012). Swainsonine promotes apoptosis in human oesophageal squamous cell carcinoma cells in vitro and in vivo through activation of mitochondrial pathway. National Center for Biotechnology Information. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Spandidos Publications. (2012). Swainsonine inhibits growth and potentiates the cytotoxic effect of paclitaxel in hepatocellular carcinoma in vitro and in vivo. [Link]

-

Silveira, C. R. F., et al. (2019). Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population. PLOS ONE, 14(3), e0213184. [Link]

-

PubMed. (1991). The potential importance of swainsonine in therapy for cancers and immunology. National Center for Biotechnology Information. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

National Center for Biotechnology Information. (2021). Lectin blotting - Glycoscience Protocols (GlycoPODv2). [Link]

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Fernandes, H., et al. (2023). Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma. Frontiers in Oncology, 13, 1189523. [Link]

-

PubMed. (1991). The potential importance of swainsonine in therapy for cancers and immunology. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2019). Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population. [Link]

-

PubMed. (1991). Swainsonine: a new antineoplastic immunomodulator. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2012). Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts. International Journal of Biological Sciences, 8(3), 394–405. [Link]

-

PubMed. (2012). Swainsonine inhibits growth and potentiates the cytotoxic effect of paclitaxel in hepatocellular carcinoma in vitro and in vivo. National Center for Biotechnology Information. [Link]

-

Taylor & Francis. (n.d.). Swainsonine – Knowledge and References. [Link]

-

National Center for Biotechnology Information. (2016). MALDI mass spectrometry imaging of N-linked glycans in cancer tissues. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Abacus dx. (n.d.). Lectins Application and Resource Guide. [Link]

-

National Center for Biotechnology Information. (2014). A phase I study of swainsonine in patients with advanced malignancies. [Link]

-

PubMed. (1985). Effects of swainsonine and polyinosinic:polycytidylic acid on murine tumor cell growth and metastasis. National Center for Biotechnology Information. [Link]

-

Silveira, C. R. F., et al. (2019). Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population. PLOS ONE, 14(3), e0213184. [Link]

-

SpringerLink. (2014). Mass Spectrometry Methods for Studying Glycosylation in Cancer. [Link]

-

AntBio. (2025). What is N-glycan Mass Spectrometry Analysis Technology. [Link]

-

National Center for Biotechnology Information. (2008). Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells. [Link]

-

ResearchGate. (2021). Role of N-glycosylation in EGFR ectodomain ligand binding. [Link]

-

National Center for Biotechnology Information. (2007). Functional consequences of alteration of N-linked glycosylation sites on the neurokinin 1 receptor. [Link]

-

National Center for Biotechnology Information. (n.d.). Cell N-glycan preparation for MS analysis. [Link]

-

PubMed. (2018). Integrin expression and glycosylation patterns regulate cell-matrix adhesion and alter with breast cancer progression. National Center for Biotechnology Information. [Link]

-

Frontiers. (2021). Altered Cell Adhesion and Glycosylation Promote Cancer Immune Suppression and Metastasis. [Link]

-

National Center for Biotechnology Information. (n.d.). Glycosylation Changes in Cancer. [Link]

-

PubMed. (1998). [Inhibition Effect of Swainsonine on the Growth and Metastasis of Gastric Cancer in Vivo]. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2021). Altered glycosylation in cancer: A promising target for biomarkers and therapeutics. [Link]

-

PubMed. (1994). Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functional consequences of alteration of N-linked glycosylation sites on the neurokinin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Swainsonine: a new antineoplastic immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Lectin Blot Analysis for Glyco-code Based Diagnostics - Creative Biolabs [creative-biolabs.com]

- 8. Aberrations in the glycosylation of receptor tyrosine kinases: A focus on lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of N-Linked Glycosylation Disrupts Receptor Tyrosine Kinase Signaling in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

- 14. aspariaglycomics.com [aspariaglycomics.com]

- 15. Rapid Assays for Lectin Toxicity and Binding Changes that Reflect Altered Glycosylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrin expression and glycosylation patterns regulate cell-matrix adhesion and alter with breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Inhibition effect of Swainsonine on the growth and metastasis of gastric cancer in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rndsystems.com [rndsystems.com]

- 20. Apoptosis western blot guide | Abcam [abcam.com]

- 21. wp.uthscsa.edu [wp.uthscsa.edu]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. abacusdx.com [abacusdx.com]

- 25. MALDI mass spectrometry imaging of N-linked glycans in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mass Spectrometry Methods for Studying Glycosylation in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 27. aspariaglycomics.com [aspariaglycomics.com]

The Genesis of a Potent Glycosidase Inhibitor: A Technical Guide to the Early Discovery and Isolation of Swainsonine Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the seminal work surrounding the discovery and isolation of swainsonine, a pivotal indolizidine alkaloid. We will delve into the historical context of its discovery, the pioneering extraction and purification methodologies from both plant and fungal sources, and the subsequent conversion to its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices, thereby providing a robust and validated understanding of this important natural product.

Introduction: The Emergence of a Novel Phytotoxin

The story of swainsonine begins not in a laboratory, but on the rangelands of Australia, where livestock grazing on certain plant species of the Swainsona genus exhibited a peculiar neurological condition. This "peastruck" condition, characterized by chronic neurological disease, was a significant concern for pastoralists. The quest to identify the causative agent led to the landmark isolation of a novel indolizidine alkaloid from Swainsona canescens in 1979 by Colegate, Dorling, and Huxtable.[1][2][3] They named this compound "swainsonine."[2]

Subsequent research revealed that swainsonine was also the toxic principle in various "locoweeds" of the Astragalus and Oxytropis genera found in North America, responsible for "locoism," a similar neurological syndrome in grazing animals.[4] The profound biological activity of swainsonine was quickly identified as a potent and specific inhibitor of α-mannosidase, a key enzyme in glycoprotein processing.[2][5] This discovery opened the door to its investigation as a potential therapeutic agent, particularly in oncology.

Interestingly, the story took another turn with the discovery that swainsonine is not directly produced by the plants themselves, but rather by symbiotic fungal endophytes. Fungi such as Rhizoctonia leguminicola and Metarhizium anisopliae were identified as producers of this potent alkaloid. This dual origin from both plant and fungal sources provides multiple avenues for its isolation, each with its own set of challenges and considerations.

This guide will focus on the foundational techniques that enabled the initial isolation and characterization of swainsonine, providing a detailed look at the early methodologies that paved the way for modern research and development.

Physicochemical Properties: Swainsonine and Its Hydrochloride Salt

For effective isolation, purification, and formulation, a thorough understanding of the physicochemical properties of the target compound is paramount. Swainsonine is a polyhydroxylated indolizidine alkaloid, and its properties, along with those of its hydrochloride salt, are summarized below. The conversion to a hydrochloride salt is a common practice for amine-containing natural products to enhance stability and aqueous solubility, which is highly advantageous for research and pharmaceutical applications.[6][7][8][9]

| Property | Swainsonine (Free Base) | Swainsonine Hydrochloride | Rationale for Hydrochloride Formation |

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₃ • HCl | The addition of HCl to the basic nitrogen atom of the indolizidine ring forms a salt. |

| Molecular Weight | 173.21 g/mol [10][11] | 209.67 g/mol | The increased molecular weight is due to the addition of a molecule of hydrogen chloride. |

| Melting Point | 143-144 °C[10][11] | Not explicitly found, but expected to be higher than the free base. | Salt formation generally increases the melting point due to the ionic character of the compound. |

| Solubility | Soluble in water (10 mg/mL)[11], methanol, and ethanol. Sparingly soluble in less polar organic solvents. | Expected to have significantly higher aqueous solubility than the free base. | The ionic nature of the hydrochloride salt enhances its interaction with polar solvents like water, improving solubility and bioavailability.[7][8] |

| Appearance | White crystalline solid. | White crystalline solid. | The physical appearance is often similar between the free base and its salt. |

| Stability | Stable under standard conditions, but as a tertiary amine, it can be susceptible to oxidation. | Generally more stable than the free base, particularly in solution. Less prone to degradation. | Salt formation protects the basic nitrogen from oxidative degradation and can improve shelf-life.[7] |

Early Isolation and Purification from Swainsona canescens

The initial isolation of swainsonine by Colegate and his team was a seminal achievement that required a multi-step approach to separate the highly polar alkaloid from a complex plant matrix. The following protocol is a detailed reconstruction of these early methods, emphasizing the causality behind each step.

Diagram: Early Isolation Workflow from Swainsona canescens

Caption: Workflow for the early isolation of Swainsonine from Swainsona canescens.

Step-by-Step Protocol: Isolation from Swainsona canescens

I. Extraction of Crude Alkaloids

-

Maceration: Dried and milled plant material (Swainsona canescens) is macerated with an aqueous methanol solution.

-

Rationale: The polar solvent system is crucial for extracting the highly polar swainsonine from the plant matrix. Methanol helps to disrupt plant cells and solubilize the alkaloid, while water ensures a high degree of polarity.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the filtrate is concentrated under reduced pressure.

-

Rationale: This step reduces the volume of the extract, making subsequent manipulations more manageable and concentrating the target compound.

-

-

Acidification and Defatting: The concentrated aqueous extract is acidified with hydrochloric acid and then washed with diethyl ether.

-

Rationale: Acidification converts the swainsonine into its protonated, water-soluble salt form. This prevents it from being extracted into the non-polar diethyl ether, which is used to remove fats, waxes, and other non-polar impurities.

-

II. Ion-Exchange Chromatography

-

Loading: The defatted, acidified aqueous extract is passed through a column packed with a strong cation-exchange resin.

-

Rationale: The positively charged (protonated) swainsonine binds to the negatively charged resin, while neutral and anionic compounds pass through. This is a highly effective step for selectively capturing the alkaloid fraction.

-

-

Washing: The column is washed with deionized water to remove any remaining non-basic impurities.

-

Elution: The bound alkaloids are eluted from the resin using a weak base, such as a dilute ammonium hydroxide solution.

-

Rationale: The ammonium hydroxide deprotonates the swainsonine, neutralizing its positive charge and releasing it from the resin.

-

III. Column Chromatography and Final Purification

-

Concentration and Adsorption: The eluate from the ion-exchange column is concentrated and adsorbed onto a solid support like cellulose powder.

-

Column Chromatography: The adsorbed material is then subjected to column chromatography on a cellulose column.

-

Rationale: Cellulose chromatography provides a different separation mechanism, likely based on partition chromatography, further separating swainsonine from other closely related polar compounds.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing swainsonine.

-

Recrystallization: The swainsonine-containing fractions are combined, concentrated, and the pure compound is obtained by recrystallization from a solvent system such as acetone/methanol.

-

Rationale: Recrystallization is a powerful final purification step. Swainsonine is dissolved in a minimum amount of hot solvent and allowed to cool slowly. As the solution cools, the solubility of swainsonine decreases, and it crystallizes out, leaving impurities behind in the solution.

-

Isolation from Fungal Cultures: A Comparative Approach

The discovery of swainsonine production by fungi like Metarhizium anisopliae provided an alternative source for its isolation. Fermentation offers the potential for a more controlled and scalable production process compared to harvesting plant material.

Diagram: Swainsonine Isolation from Metarhizium anisopliae Culture

Caption: Workflow for Swainsonine isolation from Metarhizium anisopliae culture.

Step-by-Step Protocol: Isolation from Metarhizium anisopliae Culture

I. Fungal Culture and Extraction

-

Fermentation: Metarhizium anisopliae is grown in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for swainsonine production.

-

Harvesting: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration.

-

Extraction: The mycelia are extracted with acidified water, and the culture broth is also collected.

-

Rationale: Swainsonine is found both within the mycelia and secreted into the culture medium. Acidified water helps to lyse the fungal cells and extract the intracellular swainsonine.

-

II. Purification

-

Combined Supernatants: The mycelial extract and the culture broth are combined and clarified by centrifugation.

-

Ion-Exchange Chromatography: The combined supernatant is subjected to cation-exchange chromatography as described for the plant-based isolation.

-

Preparative High-Performance Liquid Chromatography (HPLC): The partially purified swainsonine fraction is further purified by preparative HPLC.

-

Rationale: Preparative HPLC offers a much higher degree of resolution than traditional column chromatography, allowing for the isolation of highly pure swainsonine.

-

Preparation of Swainsonine Hydrochloride

For many research and preclinical applications, converting the swainsonine free base to its hydrochloride salt is desirable to improve its handling, solubility, and stability.

Diagram: Conversion of Swainsonine to its Hydrochloride Salt

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Phylogenetic Patterns of Swainsonine Presence in Morning Glories [frontiersin.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaoffer.com [pharmaoffer.com]

- 8. livreblanc.silicon.fr [livreblanc.silicon.fr]

- 9. pharmtech.com [pharmtech.com]

- 10. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Swainsonine - Wikipedia [en.wikipedia.org]

synthesis and chemical characterization of Tridolgosir hydrochloride

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Tridolgosir Hydrochloride

This document provides a comprehensive technical overview for the synthesis and rigorous chemical characterization of this compound (also known as Swainsonine hydrochloride). As a potent inhibitor of α-mannosidase, this indolizidine alkaloid is a critical tool in glycobiology research and holds potential for therapeutic development.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of this compound

Tridolgosir, known systematically as (1S,2R,8R,8aR)-Octahydro-1,2,8-indolizinetriol hydrochloride, is the hydrochloride salt of Swainsonine.[4] Swainsonine is a natural product isolated from various plant species, such as locoweed, and is classified as an indolizidine alkaloid.[5][6][7]

Its primary biochemical function is the potent and reversible inhibition of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway responsible for trimming mannose residues from glycoproteins.[3][7][8] By disrupting this process, Tridolgosir induces the formation of hybrid-type glycans instead of complex-type glycans.[6] This alteration of cell surface glycoproteins can profoundly impact cell-cell recognition, adhesion, and signaling, which underlies its observed anti-proliferative and anti-metastatic effects in various cancer models.[1][5][7] Its immunomodulatory properties are also a subject of significant research.[5]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for research and potential pharmaceutical formulation.[4] Rigorous synthesis and characterization are paramount to ensure the purity and identity of the material used in any biological or preclinical investigation.

Total Synthesis of this compound

The synthesis of Tridolgosir (Swainsonine) is a complex undertaking that requires precise stereochemical control. Several synthetic routes have been reported; here, we detail a conceptually illustrative pathway that highlights common strategies in carbohydrate and alkaloid chemistry. The described pathway is a composite based on established synthetic strategies, such as those starting from chiral precursors like (R)-malic acid.[9]

Synthetic Strategy and Rationale

The core challenge is the construction of the bicyclic indolizidine core with the correct stereochemistry at four chiral centers. Our strategy commences from a readily available chiral building block, (R)-malic acid, to establish the initial stereocenter. The synthesis proceeds through the formation of key intermediates, culminating in a ring-closing reaction to form the indolizidine skeleton, followed by final functional group manipulations and salt formation.

The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative guide. Each step requires rigorous optimization and characterization of intermediates.

Step 1: Reduction of (R)-Malic Acid

-

To a solution of (R)-malic acid (I) in anhydrous tetrahydrofuran (THF), add borane dimethyl sulfide complex (BH3/Me2S) dropwise at 0 °C under an inert atmosphere (N2).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction with methanol, followed by concentration under reduced pressure.

-

Further reduction with sodium borohydride (NaBH4) in ethanol may be required to yield 1,2(R),4-butanetriol (II).[9]

-

Purify the product by column chromatography.

Step 2: Protection and Oxidation

-

Protect the 1,2-diol of the butanetriol (II) using a suitable protecting group, for example, by reacting with benzaldehyde dimethylacetal in the presence of an acid catalyst like TsOH to form a 1,3-dioxane intermediate (IV).[9]

-

Oxidize the remaining primary alcohol of the protected intermediate (IV) to an aldehyde (V) using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride, DMSO).[9]

Step 3: Chain Extension

-

Perform a Wittig reaction on the aldehyde (V) with an appropriate phosphonium ylide (e.g., allyltriphenylphosphonium bromide) to extend the carbon chain, yielding a butadienyl derivative (VII).[9] This step introduces the necessary carbons for the second ring of the indolizidine system.

Step 4: Formation of the Indolizidine Core

-

The subsequent steps involve a sequence of functional group transformations, including stereoselective dihydroxylation of the double bond, conversion of a hydroxyl group to an azide, and reduction of the azide to an amine.

-

The resulting amino alcohol undergoes intramolecular cyclization, often promoted by deprotection of a silyl ether or other protecting group, to form the bicyclic indolizidine skeleton.

Step 5: Final Deprotection and Salt Formation

-

Remove all protecting groups under appropriate conditions (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl groups) to yield (-)-Swainsonine free base.

-

Dissolve the purified Swainsonine in a minimal amount of a suitable solvent like ethanol or diethyl ether.

-

Add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in ether) dropwise with stirring.

-

The this compound salt will precipitate. Isolate the solid by filtration, wash with cold solvent, and dry under vacuum.

Comprehensive Chemical Characterization

Confirming the identity, purity, and structure of the synthesized this compound is a non-negotiable step. A multi-technique approach is required for a self-validating and trustworthy characterization.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Swainsonine | TargetMol [targetmol.com]

- 3. Swainsonine: an inhibitor of glycoprotein processing [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H16ClNO3 | CID 9837203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Swainsonine - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, Swainsonine hydrochloride, GD-0039-药物合成数据库 [drugfuture.com]

Swainsonine: A Technical Guide to its Biological Function and Cellular Targets for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the indolizidine alkaloid Swainsonine, a molecule of significant interest in cell biology and therapeutic development. We will delve into its core mechanisms of action, its profound effects on cellular glycosylation pathways, and its emerging potential in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Swainsonine's biological and therapeutic landscape.

The Core Mechanism: Inhibition of α-Mannosidases

Swainsonine is a natural alkaloid first isolated from plants of the Swainsona genus[1]. Its biological activity stems from its potent and reversible inhibition of specific α-mannosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins[2][3]. The structure of swainsonine mimics the mannosyl cation intermediate formed during the hydrolysis of mannose, allowing it to act as a powerful competitive inhibitor[2].

Two key enzymes are the primary cellular targets of Swainsonine:

-

Golgi α-Mannosidase II: This enzyme is a resident of the medial-Golgi and plays a critical role in the maturation of N-linked oligosaccharides from high-mannose to complex-type structures[4][5][6]. By inhibiting Golgi α-mannosidase II, Swainsonine effectively halts this conversion, leading to the accumulation of hybrid-type glycans[3].

-

Lysosomal α-Mannosidase: This enzyme is involved in the catabolism of glycoproteins within the lysosome. Inhibition of lysosomal α-mannosidase by Swainsonine leads to the accumulation of mannose-rich oligosaccharides, inducing a phenocopy of the genetic lysosomal storage disease, α-mannosidosis[1][2][7].

The dual inhibition of these mannosidases is the foundation for Swainsonine's diverse biological effects, ranging from its toxicity in livestock (a condition known as "locoism") to its potential therapeutic applications[2][8].

Visualizing the Impact on N-linked Glycosylation

The following diagram illustrates the N-linked glycosylation pathway and the specific inhibitory action of Swainsonine.

Caption: Inhibition of Golgi α-mannosidase II by Swainsonine.

Swainsonine in Cancer Therapy: A Multi-faceted Approach

Swainsonine has garnered significant interest as a potential anti-cancer agent due to its ability to inhibit tumor growth and metastasis[9]. Its anti-neoplastic activity is not due to direct cytotoxicity at therapeutic concentrations but rather through a combination of mechanisms that alter both the tumor cells and the host's immune response.

Alteration of Cell Surface Glycoproteins

The inhibition of Golgi α-mannosidase II by Swainsonine leads to a significant change in the glycosylation profile of cell surface proteins. This results in an increased expression of hybrid-type N-glycans on the tumor cell surface[3][10]. These altered glycans can lead to:

-

Reduced Metastasis: Changes in cell surface glycoproteins can affect cell-cell adhesion, motility, and invasion, all of which are critical for metastatic dissemination.

-

Enhanced Immunogenicity: The altered glycan structures can be recognized by the immune system as foreign, leading to an enhanced anti-tumor immune response.

Immunomodulatory Effects

Swainsonine has been shown to be a potent immunomodulator[3][9]. Its effects on the immune system are multifaceted and include:

-

Augmentation of Natural Killer (NK) and Macrophage Activity: Swainsonine enhances the tumor-killing capabilities of NK cells and macrophages[9][11].

-

Stimulation of Bone Marrow Proliferation: It can stimulate the proliferation of bone marrow cells, which can be beneficial in recovering from chemotherapy-induced myelosuppression[3][9].

-

Enhancement of Lymphokine-Activated Killer (LAK) Cell Cytotoxicity: Swainsonine increases the effectiveness of LAK cells in killing tumor cells[12][13].

Clinical Investigations

Phase I and IB clinical trials have been conducted to evaluate the safety and efficacy of Swainsonine in patients with advanced malignancies[14][15]. These studies have shown that Swainsonine can be administered with manageable toxicities, with hepatotoxicity being the primary dose-limiting factor[15]. While a phase II trial in renal carcinoma was not encouraging, the immunomodulatory and anti-metastatic properties of Swainsonine continue to make it a subject of interest for combination therapies[3].

| Clinical Trial Phase | Key Findings | Dose-Limiting Toxicities | References |

| Phase I | Inhibition of Golgi α-mannosidase II and lysosomal α-mannosidases observed. One patient with head and neck cancer showed tumor remission. | Hepatotoxicity, edema, rise in serum amylase. | [15] |

| Phase IB | Maximum tolerated oral dose determined. Dose-dependent inhibition of Golgi α-mannosidase II. | Serum AST abnormalities, dyspnea, fatigue, neurological effects. | [14] |

| Phase II (Renal Carcinoma) | Discouraging results in terms of tumor response. | Not detailed in the provided search results. | [3] |

Experimental Protocols for Studying Swainsonine

To facilitate further research into the multifaceted activities of Swainsonine, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of Swainsonine on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Swainsonine Treatment: Prepare a stock solution of Swainsonine in sterile water or culture medium. Add serial dilutions of Swainsonine to the wells to achieve the desired final concentrations. Include a vehicle control (medium without Swainsonine).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Analysis of N-linked Glycosylation by Lectin Blotting

This protocol allows for the detection of changes in glycoprotein glycosylation patterns following Swainsonine treatment.

Principle: Lectins are proteins that bind to specific carbohydrate structures. By using lectins with different specificities, one can probe for the presence of high-mannose, hybrid, or complex-type glycans.

Methodology:

-

Cell Lysis: Treat cells with Swainsonine for a desired period. Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Lectin Incubation: Block the membrane and then incubate with a biotinylated lectin (e.g., Concanavalin A for high-mannose and hybrid glycans, or Phaseolus vulgaris leucoagglutinin (L-PHA) for complex glycans).

-

Detection: Incubate the membrane with streptavidin-horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Experimental Workflow

Caption: A generalized workflow for studying Swainsonine's effects.

Swainsonine and Lysosomal Function: A Model for Mannosidosis

Swainsonine's inhibition of lysosomal α-mannosidase leads to the accumulation of mannose-rich oligosaccharides within lysosomes, causing a condition that mimics the inherited metabolic disorder α-mannosidosis[1][7][16]. This has made Swainsonine an invaluable tool for studying the pathophysiology of lysosomal storage diseases.

Recent research has also explored the interplay between Swainsonine-induced lysosomal dysfunction, autophagy, and apoptosis. Studies have shown that Swainsonine can induce both autophagy and apoptosis, and that impairing lysosomal function can enhance apoptosis[17].

Protocol for Assessing Lysosomal Function

Lysosomal Staining with LysoTracker:

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles such as lysosomes. A change in lysosomal morphology or pH can be visualized by fluorescence microscopy.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Swainsonine Treatment: Treat the cells with the desired concentration of Swainsonine for an appropriate duration.

-

LysoTracker Staining: Add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-75 nM and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh pre-warmed medium.

-

Imaging: Immediately visualize the cells using a fluorescence microscope with the appropriate filter set.

Concluding Remarks and Future Directions

Swainsonine stands as a remarkable natural product with a well-defined mechanism of action and a broad spectrum of biological activities. Its ability to modulate glycoprotein processing has profound implications for cell biology, providing a powerful tool to investigate the roles of glycans in various cellular processes.

For drug development professionals, Swainsonine's anti-cancer and immunomodulatory properties present exciting, albeit challenging, opportunities. While early clinical trials have highlighted some limitations, the potential for using Swainsonine in combination with other chemotherapeutic agents or as an adjuvant to immunotherapy warrants further investigation. Future research should focus on developing more selective inhibitors of Golgi α-mannosidase II to minimize off-target effects and improve the therapeutic index. The continued exploration of Swainsonine and its derivatives holds promise for the development of novel therapeutic strategies for cancer and other diseases.

References

-

Olden, K., Breton, P., Grzegorzewski, K., Yasuda, Y., Gause, B. L., Oredipe, O. A., ... & White, S. L. (1991). The potential importance of swainsonine in therapy for cancers and immunology. Pharmacology & therapeutics, 50(3), 285-290. [Link]

-

Alonzi, D. S., Miller, M. J., Butters, T. D., Fleet, G. W., & Dwek, R. A. (2012). Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor. Chemical Communications, 48(79), 9879-9881. [Link]

-

Cenci di Bello, I., Dorling, P., & Winchester, B. (1983). The storage products in genetic and swainsonine-induced human mannosidosis. The Biochemical journal, 215(3), 693–696. [Link]

-

Goss, P. E., Baptiste, J., Fernandes, B., Baker, M., & Dennis, J. W. (1997). A phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies. Clinical cancer research, 3(7), 1077-1086. [Link]

-

Wikipedia. (2023, December 1). Swainsonine. In Wikipedia. [Link]

-

Tulsiani, D. R., & Touster, O. (1983). Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases. Archives of biochemistry and biophysics, 224(2), 594-600. [Link]

-

Dennis, J. W., Koch, K., You, J., & Vanderby, K. (1993). A phase I study of swainsonine in patients with advanced malignancies. Cancer Research, 53(10 Supplement), 2372s-2379s. [Link]

-

Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. The Biochemical journal, 191(2), 649–651. [Link]

-

Tulsiani, D. R. P., Harris, T. M., & Touster, O. (1982). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. Journal of Biological Chemistry, 257(14), 7936-7939. [Link]

-

Elbein, A. D., Dorling, P. R., Vosbeck, K., & Horisberger, M. (1981). Swainsonine: an inhibitor of glycoprotein processing. Proceedings of the National Academy of Sciences of the United States of America, 78(12), 7393–7397. [Link]

-

Taylor & Francis. (n.d.). Swainsonine – Knowledge and References. Retrieved from [Link]

-

Dorling, P., Huxtable, C., Cenci di Bello, I., & Winchester, B. (1983). Swainsonine-induced mannosidosis: A reversible chemically inducible phenocopy of an inherited disorder. Biochemical Society Transactions, 11(6), 708-709. [Link]

-

Goss, P. E., Reid, C. L., Bailey, D., & Dennis, J. W. (1993). Measuring swainsonine in serum of cancer patients: phase I clinical trial. Clinical chemistry, 39(6), 958-963. [Link]

-

The Joint Pathology Center. (n.d.). Swainsonine toxicity. Retrieved from [Link]

-

Sun, J. Y., Wang, S. W., Li, X. L., Zhu, M. Z., Xie, Y. H., & Wang, J. B. (2010). Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts. International journal of biological sciences, 6(4), 323–334. [Link]

-

Dennis, J. W., Koch, K., You, J., & Vanderby, K. (1993). A Phase I Study of Swainsonine in Patients with Advanced Malignancies. Cancer Research, 53(10 Supplement), 2372s–2379s. [Link]

-

Abraham, D., Cenci di Bello, I., Dorling, P., & Winchester, B. (1983). Swainsonine affects the processing of glycoproteins in vivo. FEBS letters, 163(1), 110-113. [Link]

-

Sun, J. Y., Zhu, M. Z., Wang, S. W., & Wang, J. B. (2002). [Inhibition effect of swainsonine on the growth and metastasis of gastric cancer in vivo]. Zhonghua zhong liu za zhi [Chinese journal of oncology], 24(5), 458-461. [Link]

-

Yagita, M., & Saksela, E. (1994). Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity. Immunopharmacology, 27(2), 165-172. [Link]

-

Wang, J., Zhao, B., & He, J. (2007). Immunological evaluation of SW-HSA conjugate on goats. Wei sheng wu xue bao = Acta microbiologica Sinica, 47(4), 698-702. [Link]

-

Gross, V., Steube, K., Tran-Thi, T. A., Häussinger, D., & Gerok, W. (1985). Swainsonine treatment accelerates intracellular transport and secretion of glycoproteins in human hepatoma cells. The Journal of biological chemistry, 260(5), 2638-2643. [Link]

-

Acosta, T. J., Miyamoto, A., & Okuda, K. (2015). Alteration of glycan structures by swainsonine affects steroidogenesis in bovine luteal cells. Theriogenology, 84(5), 827-832. [Link]

-

Shiraishi, T., Yamashita, T., & Tsuchida, T. (1996). Swainsonine augments the cytotoxicity of human lymphokine-activated killer cells against autologous thyroid cancer cells. The Journal of otolaryngology, 25(5), 293-298. [Link]

-

Kim, Y. H., Park, J. C., & Kim, C. H. (1997). Effects of swainsonine on the humoral immune responses in mice treated with lipopolysaccharide. Archives of pharmacal research, 20(5), 452-458. [Link]

-

Feng, Y., Li, Z., & Liu, W. (2019). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Journal of the American Chemical Society, 141(19), 7791–7795. [Link]

-

Molyneux, R. J., & James, L. F. (1982). Preparative isolation of swainsonine from locoweed: extraction and purification procedures. Journal of agricultural and food chemistry, 30(5), 978-980. [Link]

-

Wang, Y., Li, C., & Zhao, B. (2021). Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells. Chemico-biological interactions, 336, 109319. [Link]

-

Li, S., Zhao, B., & Wang, J. (2014). Reproductive Toxicities Caused by Swainsonine from Locoweed in Mice. Evidence-based complementary and alternative medicine : eCAM, 2014, 693418. [Link]

-

Gendler, S. J., & Trugnan, G. (1992). Swainsonine is a useful tool to monitor the intracellular traffic of N-linked glycoproteins as a function of the state of enterocytic differentiation of HT-29 cells. European journal of biochemistry, 205(3), 1169-1174. [Link]

-

Li, C., Wang, Y., & Zhao, B. (2024). Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in veterinary science, 11, 1386616. [Link]

-

Li, C., Wang, Y., & Zhao, B. (2024). Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells. Frontiers in veterinary science, 11, 1386616. [Link]

Sources

- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 3. Swainsonine - Wikipedia [en.wikipedia.org]

- 4. Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. The storage products in genetic and swainsonine-induced human mannosidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Read-Only Case Details Reviewed: Apr 2008 [askjpc.org]

- 9. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Swainsonine augments the cytotoxicity of human lymphokine-activated killer cells against autologous thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. portlandpress.com [portlandpress.com]

- 17. Swainsonine promotes apoptosis by impairing lysosomal function and inhibiting autophagic degradation in rat primary renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridolgosir Hydrochloride: A Technical Guide to its Role in Glycoprotein Processing

This guide provides an in-depth technical exploration of Tridolgosir hydrochloride, also known as Swainsonine, for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action as a potent inhibitor of glycoprotein processing and equip you with the foundational knowledge and practical methodologies to investigate its effects in a laboratory setting.

Section 1: The Critical Landscape of N-Linked Glycoprotein Processing

Glycoproteins are fundamental to a vast array of biological processes, including cell adhesion, signal transduction, and immune responses. The journey of a glycoprotein begins in the endoplasmic reticulum (ER), where a pre-formed oligosaccharide precursor is attached to asparagine residues on a nascent polypeptide chain in a process termed N-linked glycosylation. This initial glycan structure undergoes a series of tightly regulated trimming and modification steps as the glycoprotein transits through the ER and Golgi apparatus. This intricate processing is crucial for proper protein folding, stability, and function.

A key quality control mechanism in the ER is the calnexin/calreticulin cycle. The lectin chaperones, calnexin and calreticulin, bind to monoglucosylated N-glycans on newly synthesized glycoproteins, assisting in their correct folding and preventing the aggregation of misfolded intermediates. This cycle is a dynamic process of glucose trimming by glucosidases and re-glucosylation by UDP-glucose:glycoprotein glucosyltransferase (UGGT) for glycoproteins that require further folding assistance.

Section 2: this compound - A Molecular Wrench in the Glycosylation Machinery

This compound (Swainsonine) is an indolizidine alkaloid that acts as a powerful and reversible inhibitor of specific mannosidases involved in the N-linked glycosylation pathway. Its primary targets are Golgi α-mannosidase II and lysosomal α-mannosidase. By inhibiting Golgi α-mannosidase II, this compound effectively halts the trimming of mannose residues from high-mannose N-glycans, preventing their conversion into complex and hybrid N-glycans. This disruption leads to the accumulation of glycoproteins with aberrant, high-mannose oligosaccharide structures on the cell surface.

The accumulation of misfolded or improperly processed glycoproteins due to this compound treatment can lead to endoplasmic reticulum (ER) stress. This cellular stress response is characterized by the upregulation of ER chaperone proteins and can ultimately trigger pathways leading to cell death if the stress is prolonged or severe.

Figure 2. Workflow for Endo-H Digestion Assay.

Protocol:

-

Cell Treatment: Culture cells in the presence of varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Denaturation: Denature a specific amount of protein from each sample by heating in the presence of a denaturing buffer.

-

Endo-H Digestion: Incubate the denatured protein samples with Endo-H according to the manufacturer's instructions. Include a parallel set of samples incubated without Endo-H (mock treatment) as a control.

-

SDS-PAGE and Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the glycoprotein of interest, followed by an appropriate secondary antibody.

-

Analysis: Visualize the protein bands and compare the molecular weight of the glycoprotein in the Endo-H-treated and mock-treated samples. A downward shift in the molecular weight of the glycoprotein from this compound-treated cells upon Endo-H digestion, which is more pronounced than in control cells, indicates an accumulation of high-mannose glycans.

N-Glycan Profiling by HILIC-UPLC-FLR

Rationale: For a more detailed and quantitative analysis of the changes in N-glycan structures, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ultra-Performance Liquid Chromatography (UPLC) and Fluorescence (FLR) detection is a powerful technique. This method allows for the separation and relative quantification of different N-glycan species.

Protocol:

-

Glycoprotein Isolation: Isolate the glycoprotein of interest from cell lysates or culture supernatant.

-

N-Glycan Release: Enzymatically release the N-glycans from the glycoprotein using PNGase F.

-

Fluorescent Labeling: Label the released N-glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB] or RapiFluor-MS™).

-

HILIC Purification: Purify the labeled N-glycans using a HILIC solid-phase extraction (SPE) method.

-

HILIC-UPLC-FLR Analysis: Separate the purified, labeled N-glycans using a HILIC-UPLC system with fluorescence detection.

-

Data Analysis: Analyze the resulting chromatograms to identify and quantify the different N-glycan peaks. A significant increase in the abundance of high-mannose glycan peaks in samples from this compound-treated cells compared to controls provides direct evidence of its inhibitory effect on glycoprotein processing.

Assessment of Cell Viability

Rationale: It is crucial to determine if the observed effects of this compound on glycoprotein processing are due to its specific inhibitory action or a general cytotoxic effect. A cell viability assay, such as the MTT assay, can address this.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control. This will help determine the concentration range at which this compound affects glycoprotein processing without causing significant cell death.

Visualization of the Endoplasmic Reticulum and Calnexin

Rationale: Immunofluorescence microscopy can be used to visualize the ER and the localization of key chaperone proteins like calnexin. While not a direct measure of this compound's effect on the calnexin cycle, observing changes in ER morphology or calnexin distribution could suggest an ER stress response.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described previously.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or normal goat serum).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for calnexin.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI, if desired, and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

Section 5: Conclusion and Future Directions

This compound is a valuable tool for studying the intricate process of N-linked glycoprotein processing. Its specific inhibition of Golgi α-mannosidase II provides a means to dissect the functional consequences of altered glycan structures on glycoproteins. The experimental approaches outlined in this guide offer a robust framework for characterizing the cellular and molecular effects of this potent inhibitor.

Future research could explore the downstream consequences of this compound-induced ER stress, including the activation of the unfolded protein response (UPR) and its interplay with other cellular signaling pathways. Furthermore, investigating the impact of altered glycosylation on the function of specific glycoproteins in various disease models holds significant promise for therapeutic development.

References

- Abraham, D. J., Sidebothom, R., Winchester, B. G., Dorling, P. R., & Dell, A. (1983). Swainsonine affects the processing of glycoproteins in vivo. FEBS Letters, 163(1), 110–113.

- Elbein, A. D., Solf, R., Dorling, P. R., & Vosbeck, K. (1981). Swainsonine: an inhibitor of glycoprotein processing.

- Fagioli, C., & Sitia, R. (2001). Glycoprotein quality control in the endoplasmic reticulum. Mannose trimming by endoplasmic reticulum mannosidase I times the proteasomal degradation of unassembled immunoglobulin subunits. The Journal of biological chemistry, 276(16), 12885–12892.

- BenchChem. (2025). Application Notes and Protocols: Calnexin as a Marker for the Endoplasmic Reticulum in Cell Imaging.

- Elbein, A. D., Pan, Y. T., Solf, R., & Vosbeck, K. (1983). Effect of swainsonine, an inhibitor of glycoprotein processing, on cultured mammalian cells. Journal of cellular physiology, 115(3), 265–275.

- Vogt, C., Gütlein, M., & Worek, F. (2019). Identification of a potential allosteric site of Golgi α-mannosidase II using computer-aided drug design. PloS one, 14(5), e0216437.

- Kalník, M., Sestak, S., Kóňa, J., & Poláková, M. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 281-293.

-

Arigo Biolaboratories Corp. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved January 15, 2026, from [Link]

- Wang, Y., Zhang, Y., Liu, Y., Wang, Y., Li, J., & Zhao, B. (2021). Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells. Frontiers in pharmacology, 12, 715285.

- van der Vliet, D., Prévost, M., van der Stelt, M., & Overkleeft, H. S. (2024). Structure-guided design of C3-branched swainsonine as potent and selective human Golgi a-mannosidase (GMII).

- Tulsiani, D. R., Harris, T. M., & Touster, O. (1982). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. The Journal of biological chemistry, 257(14), 7936–7939.

- Tulsiani, D. R., Harris, T. M., & Touster, O. (1982). Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II. PubMed.

- Zhang, X., Hu, C., Kong, C. Y., Song, P., & Wu, J. (2019). Western blot and quantitative data showing the ER stress markers, (A) glucose-regulated protein 78 (GRP78), (B) activating transcription factor-6 (ATF6), (C) phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) and oxidative stress markers, (D) NOX2 and (E) nitrotyrosine in C57BL/6J mice treated 2 weeks with or without tunicamycin (Tu, 1 mg/kg, 2 injections/week/i.p.), paeonol (20 mg/kg/day/oral gavage), tempol (20 mg/kg/day/oral gavage) and TUDCA (150 mg/

foundational research on Swainsonine as a mannosidase inhibitor

An In-depth Technical Guide to Foundational Research on Swainsonine as a Mannosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Swainsonine, an indolizidine alkaloid, is a potent inhibitor of α-mannosidases, crucial enzymes in the N-linked glycosylation pathway.[1][2] This guide provides a comprehensive overview of the foundational research on swainsonine, detailing its mechanism of action, its impact on cellular processes, and the experimental methodologies used to investigate its effects. By synthesizing key findings and providing detailed protocols, this document serves as a critical resource for researchers exploring the therapeutic potential of swainsonine in fields such as oncology and immunology.

Introduction: The Significance of Swainsonine

Swainsonine was first identified as the toxic component in certain plants, such as locoweed, responsible for a neurological condition in livestock known as locoism.[1][3][4][5] Subsequent research revealed its potent and specific inhibitory effects on α-mannosidases, particularly Golgi α-mannosidase II and lysosomal α-mannosidase.[2][6][7][8] This inhibitory action disrupts the normal processing of N-linked glycans, leading to the accumulation of mannose-rich oligosaccharides and the formation of hybrid-type glycans instead of complex-type glycans.[1][9] This fundamental alteration of glycoprotein structure forms the basis of swainsonine's diverse biological activities and therapeutic potential.

Chemical and Physical Properties of Swainsonine:

| Property | Value | Source |

| Chemical Formula | C₈H₁₅NO₃ | [1]([Link]) |

| Molar Mass | 173.21 g/mol | [1]([Link]) |

| Appearance | White crystalline solid | |

| Solubility | Water-soluble | [10]([Link]) |

| Class | Indolizidine alkaloid | [1]([Link]) |

Mechanism of Action: Inhibition of α-Mannosidases

Swainsonine's primary mechanism of action is the potent and reversible inhibition of α-mannosidases.[2] It acts as a transition-state analog, mimicking the mannosyl cation intermediate formed during the hydrolysis of mannose residues.[2][6][7] This allows it to bind tightly to the active site of the enzyme, blocking its catalytic activity.

Targeting Golgi α-Mannosidase II

The key enzyme in the conversion of high-mannose N-glycans to complex-type N-glycans is Golgi α-mannosidase II (GMII).[11][12] GMII is responsible for cleaving two mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[13][14][15] By inhibiting GMII, swainsonine prevents the formation of the GlcNAcMan₃GlcNAc₂ precursor, which is essential for the synthesis of all complex N-glycans.[9][13] This leads to an accumulation of hybrid-type N-glycans on the cell surface.[1]

Inhibition of Lysosomal α-Mannosidase